2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. . The presence of the oxadiazole ring and the fluorophenyl group contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring . This intermediate is then reacted with 3-hydroxybenzaldehyde to form the phenoxy derivative. Finally, the phenoxy derivative is coupled with N-phenylacetamide under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organism, leading to its death or reduced activity . The exact molecular pathways involved in this mechanism are still under investigation.
Comparison with Similar Compounds
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can be compared with other similar compounds, such as:
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound also contains a phenoxy and N-phenylacetamide moiety but differs in the substitution pattern on the phenyl ring.
N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide: This compound features a triazole ring instead of an oxadiazole ring and has shown activity against α-glucosidase.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16FN3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H16FN3O3/c23-17-11-9-15(10-12-17)22-25-21(26-29-22)16-5-4-8-19(13-16)28-14-20(27)24-18-6-2-1-3-7-18/h1-13H,14H2,(H,24,27) |
InChI Key |
YJVGLSRXDIYTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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